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Compound of Interest

2,6-Dimethylpyrimidine-4-
Compound Name: ) )
carboxylic acid

Cat. No.: B2454967

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-dimethylpyrimidine-4-
carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Well-
Characterized Molecule

2,6-dimethylpyrimidine-4-carboxylic acid is a heterocyclic building block with significant
potential in medicinal chemistry and agrochemical development. Its pyrimidine core is a
prevalent scaffold in biologically active molecules, and this compound serves as a key
intermediate in the synthesis of advanced therapeutics, including kinase inhibitors and antiviral
agents.[1][2] For drug development professionals, a thorough understanding of a molecule's
physicochemical properties is not merely academic; it is the foundation upon which formulation,
pharmacokinetics, and ultimately, therapeutic efficacy are built.

This guide provides a comprehensive overview of the core physicochemical properties of 2,6-
dimethylpyrimidine-4-carboxylic acid. In the absence of extensive published experimental
data for this specific molecule, we present a framework for its characterization, combining
predicted values, data from structurally analogous compounds, and detailed, field-proven
protocols for experimental determination. This approach empowers researchers to not only

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b2454967?utm_src=pdf-interest
https://www.benchchem.com/product/b2454967?utm_src=pdf-body
https://www.benchchem.com/product/b2454967?utm_src=pdf-body
https://www.benchchem.com/product/b2454967?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/pyrimidine-derivatives/167461-26-dimethylpyrimidine-4-carboxylic-acid.html
https://commonchemistry.cas.org/detail?cas_rn=1558-17-4
https://www.benchchem.com/product/b2454967?utm_src=pdf-body
https://www.benchchem.com/product/b2454967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2454967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

estimate the compound's behavior but also to generate the precise, high-quality data required
for successful research and development.

Chemical Identity and Structure

A precise identification is the starting point for all subsequent characterization. The fundamental
properties of 2,6-dimethylpyrimidine-4-carboxylic acid are summarized below.

Identifier Value Source(s)

2,6-dimethylpyrimidine-4-
IUPAC Name ) ) [3]
carboxylic acid

CAS Number 54198-74-2 [1][4]
Molecular Formula C7HsN20:2 [11[3]
Molecular Weight 152.15 g/mol [1][4]
Canonical SMILES CC1=CC(=NC(=N1)C)C(=0)O [3]
InChi Key MCFSYMKFEOQWAU- -

UHFFFAOYSA-N

Chemical Structure:

Core Physicochemical Properties: A Data-Driven
Analysis
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This section details the key physicochemical parameters that govern the behavior of 2,6-
dimethylpyrimidine-4-carboxylic acid in various environments. Where direct experimental
data is unavailable, we provide data for the parent compound, pyrimidine-4-carboxylic acid, as
a validated reference point and discuss the expected influence of the dimethyl substitution.

Acidity (pKa)

The acid dissociation constant (pKa) is arguably the most critical parameter for any ionizable
drug candidate. It dictates the compound's charge state at a given pH, which in turn governs its
solubility, membrane permeability, and receptor binding interactions.

o Expected Behavior: The molecule possesses a carboxylic acid group, making it an acidic
compound. It also has two basic nitrogen atoms within the pyrimidine ring, but their basicity
is significantly reduced by the electron-withdrawing nature of the aromatic ring and the
adjacent carboxyl group. The primary pKa of interest will be that of the carboxylic acid.

e Analog Data: The experimental melting point of the parent compound, pyrimidine-4-
carboxylic acid, is 229.8-231.9°C.[5]

o Predicted pKa: For the parent pyrimidine-4-carboxylic acid, the predicted pKa is 2.81 + 0.10.
[5]

o Expert Insight: The two methyl groups at the 2 and 6 positions are electron-donating. This
electronic effect will slightly destabilize the conjugate base (carboxylate), making the
carboxylic acid less acidic. Therefore, the pKa of 2,6-dimethylpyrimidine-4-carboxylic acid
is expected to be slightly higher than 2.81. Computational prediction tools like those from
ChemAxon or ACD/Labs are often used to estimate such values, with typical prediction
errors (RMSE) around 0.5 to 1.1 pKa units.[6][7]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or
"greasiness.” It is a key predictor of membrane permeability, protein binding, and metabolic
stability.

o Predicted Value: The predicted XlogP value for 2,6-dimethylpyrimidine-4-carboxylic acid
is 0.6.[3]
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Interpretation: A LogP of 0.6 indicates a relatively balanced hydrophilic-lipophilic character.
This value suggests the compound may have reasonable aqueous solubility while still
possessing sufficient lipophilicity to engage with biological membranes, a favorable profile for
many drug candidates.

Solubility

Solubility is the extent to which a compound dissolves in a solvent to give a homogeneous
solution. For drug development, aqueous solubility at physiological pH is paramount for
absorption and bioavailability.

Expected Behavior: As a carboxylic acid, the aqueous solubility of this compound will be
highly pH-dependent. At pH values well below its pKa (e.g., pH 1-2), it will exist
predominantly in its neutral, less soluble form. At pH values above its pKa, it will be in its
ionized, more soluble carboxylate form.

Analog Data: The solubility of the parent compound, pyrimidine-4-carboxylic acid, has been
determined in several solvents:[5][8]

o PBS (pH 7.2): ~1 mg/mL
o DMSO: ~20 mg/mL
o Ethanol: ~0.25 mg/mL

Expert Insight: The addition of two methyl groups increases the lipophilicity of the molecule
(as reflected in the positive XlogP). Consequently, the intrinsic aqueous solubility of 2,6-
dimethylpyrimidine-4-carboxylic acid is expected to be lower than that of its parent
compound. However, its solubility in organic solvents like DMSO may be comparable or
slightly enhanced.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its
crystal lattice forces.

¢ Analog Data: The melting point for the parent pyrimidine-4-carboxylic acid is 229.8-231.9°C.
[5] For comparison, the related compound 2-Amino-4,6-dimethylpyrimidine has a melting
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point of 151-153 °C, illustrating the significant impact of functional group changes on crystal
packing and intermolecular forces.[9]

o Expert Insight: The addition of methyl groups can influence the melting point in complex
ways by altering molecular symmetry and the efficiency of crystal packing. While a precise
prediction is difficult without experimental data, the value is expected to be that of a stable,
crystalline solid at room temperature.

Summary of Physicochemical Data

Parameter Predicted/Analog Value Comments

Based on the pKa of
pyrimidine-4-carboxylic
L . acid (2.81).[5] The methyl
Acidic pKa > 2.81 (Predicted)
groups are expected to
increase this value

slightly.

Indicates a balance of
XlogP 0.6 (Predicted) hydrophilic and lipophilic
character.[3]

Inferred from pyrimidine-4-
N pH-dependent; likely < 1 carboxylic acid solubility (1
Aqueous Solubility
mg/mL at pH 7.2 mg/mL).[5][8] Expected to be

lower due to methyl groups.

| Melting Point | Not available | The parent compound melts at ~230°C.[5] Expected to be a
crystalline solid. |

Experimental Determination Protocols

Given the absence of published data, the ability to experimentally determine these properties is
crucial. The following sections provide robust, self-validating protocols for key analyses.

Protocol: pKa Determination by Potentiometric Titration
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This method relies on monitoring pH changes as a titrant of known concentration is added to
the sample solution. The pKa can be determined from the inflection point of the resulting curve
or, more accurately, from the pH at the half-equivalence point.[6][10]

Methodology:

o System Calibration: Calibrate the pH meter using at least three standard aqueous buffers
(e.g., pH 4, 7, and 10) to ensure accurate measurements.[6]

e Sample Preparation:

o Prepare a stock solution of 2,6-dimethylpyrimidine-4-carboxylic acid in a suitable co-
solvent (e.g., methanol or DMSO) if aqueous solubility is low.

o Dilute the stock solution into a vessel containing a known volume of purified water to a
final concentration of approximately 1 mM.

o Add a background electrolyte (e.g., 0.15 M KCI) to maintain constant ionic strength
throughout the titration.[6]

o Purge the solution with nitrogen to remove dissolved COz, which can interfere with the
titration of acids.[6]

 Titration Procedure:
o Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode.
o Make the solution acidic by adding 0.1 M HCI until the pH is stable at ~pH 2.[6]

o Begin the titration by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M
NaOH).

o Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01
pH units/minute).[6]

o Continue the titration until the pH reaches ~12.

« Data Analysis (Half-Equivalence Point Method):
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[e]

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

o lIdentify the equivalence point, which is the point of maximum slope on the titration curve
(the steepest part of the "S" shape).[10][11]

o Determine the volume of titrant added to reach the half-equivalence point (half the volume
of the equivalence point).

o The pH at the half-equivalence point is equal to the pKa of the carboxylic acid, as at this
point, the concentrations of the acid and its conjugate base are equal ([HA] = [A~]).[11][12]

» Validation: Perform the titration in triplicate to ensure reproducibility and report the average
pKa with the standard deviation.[6]

Workflow for pKa Determination
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Caption: Workflow for pKa determination by potentiometric titration.
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Protocol: Thermodynamic Solubility by Shake-Flask
Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium
solubility.[13] It involves agitating an excess of the solid compound in a solvent until equilibrium
Is reached, then measuring the concentration of the dissolved compound.

Methodology:

o Sample Preparation: Add an excess amount of solid 2,6-dimethylpyrimidine-4-carboxylic
acid to several vials, each containing a known volume of the desired solvent (e.qg.,
phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2). The excess solid ensures
that saturation is achieved.[13][14]

e Equilibration:
o Seal the vials tightly.

o Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C
or 37°C).

o Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48
hours.[7] To confirm equilibrium, samples can be taken at different time points (e.g., 24h
and 48h); if the concentration does not change, equilibrium has been reached.[15]

* Phase Separation:
o After equilibration, allow the vials to stand to let undissolved solids settle.

o Separate the saturated supernatant from the excess solid. This must be done carefully to
avoid disturbing the solid. Common methods include:

» Centrifugation of the vial, followed by careful removal of the supernatant.
» Filtration using a low-binding filter (e.g., a 0.22 um PVDF syringe filter).[14]

¢ Quantification:
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o Accurately dilute a known volume of the clear supernatant with a suitable solvent.

o Determine the concentration of the dissolved compound using a validated analytical
method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
with UV detection.[3][15]

o A calibration curve must be prepared using standards of known concentrations to ensure
accurate quantification.

» Validation: The experiment should be performed in at least triplicate for each solvent
condition to ensure the results are reliable and reproducible.

Workflow for Shake-Flask Solubility Assay
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Caption: Workflow for the shake-flask thermodynamic solubility assay.
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Conclusion

2,6-dimethylpyrimidine-4-carboxylic acid is a valuable scaffold for chemical innovation.
While direct experimental data on its physicochemical properties are sparse, a robust profile
can be constructed through a combination of computational prediction, analysis of structural
analogs, and rigorous experimental work. Its predicted pKa of >2.81, balanced lipophilicity
(XlogP = 0.6), and pH-dependent aqueous solubility make it a compound with a promising
starting profile for drug discovery. By employing the standardized protocols detailed in this
guide, researchers can confidently generate the high-quality data needed to advance their
projects, transforming this promising building block into a well-characterized lead compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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